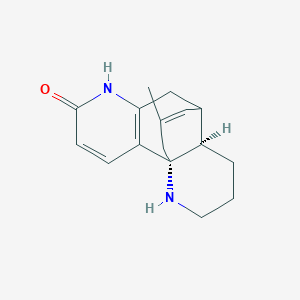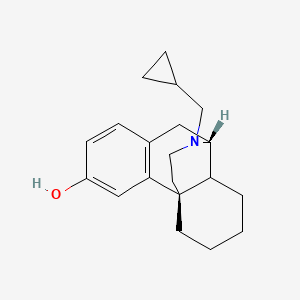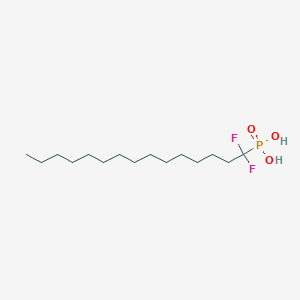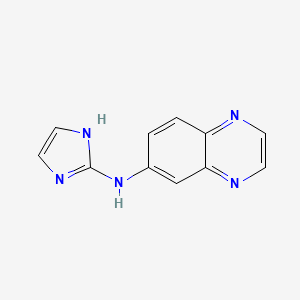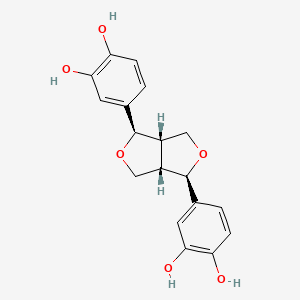
(-)-3,3'-Bisdemethylpinoresinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-3,3’-Bisdemethylpinoresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants. Lignans are known for their antioxidant properties and potential health benefits. (-)-3,3’-Bisdemethylpinoresinol is particularly interesting due to its unique structure and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-3,3’-Bisdemethylpinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like silver oxide or iodine. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product yield.
Industrial Production Methods: Industrial production of (-)-3,3’-Bisdemethylpinoresinol is less common due to the complexity of its synthesis. advancements in biotechnology and enzymatic processes are paving the way for more efficient and scalable production methods. These methods focus on optimizing the enzymatic reactions and using renewable plant sources as raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-3,3’-Bisdemethylpinoresinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated lignan derivatives.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include silver oxide and iodine.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions typically involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-3,3’-Bisdemethylpinoresinol is studied for its potential as a precursor for synthesizing other complex lignans and phenolic compounds. Its unique structure makes it a valuable model compound for studying lignan biosynthesis and reactivity.
Biology: Biologically, (-)-3,3’-Bisdemethylpinoresinol exhibits antioxidant and anti-inflammatory properties. It is being researched for its potential to protect cells from oxidative stress and reduce inflammation, which could have implications for treating various diseases.
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Its antioxidant properties may help in preventing or treating conditions related to oxidative stress, such as cardiovascular diseases and certain cancers.
Industry: Industrially, (-)-3,3’-Bisdemethylpinoresinol is of interest for its potential use in developing natural antioxidants for food preservation and cosmetic formulations. Its ability to scavenge free radicals makes it a valuable additive in these industries.
Mécanisme D'action
The mechanism of action of (-)-3,3’-Bisdemethylpinoresinol primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response. By modulating these pathways, (-)-3,3’-Bisdemethylpinoresinol helps maintain cellular homeostasis and prevent damage.
Comparaison Avec Des Composés Similaires
Pinoresinol: Another lignan with similar antioxidant properties but different structural features.
Secoisolariciresinol: Known for its estrogenic activity and potential health benefits.
Matairesinol: Exhibits antioxidant and anti-cancer properties.
Uniqueness: (-)-3,3’-Bisdemethylpinoresinol is unique due to its specific structural configuration and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to other lignans, it has distinct reactivity and biological effects, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H18O6 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
4-[(3R,3aS,6R,6aS)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol |
InChI |
InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m1/s1 |
Clé InChI |
OQSOTSIYXPYTRE-VVDPLQPHSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](CO[C@H]2C3=CC(=C(C=C3)O)O)[C@@H](O1)C4=CC(=C(C=C4)O)O |
SMILES canonique |
C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


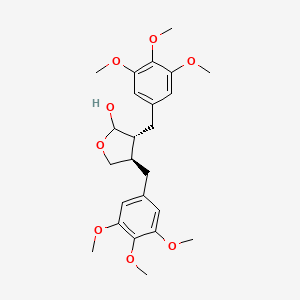



![5-(2,6-Dichlorobenzoyl)oxy-3-[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-4-oxopentanoic acid](/img/structure/B10838030.png)
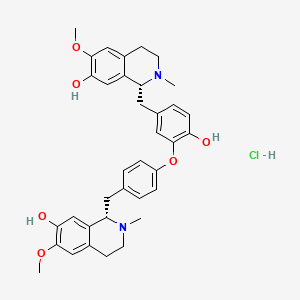
![[5-Hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10838045.png)
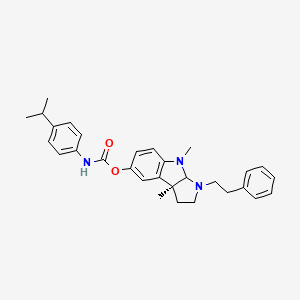
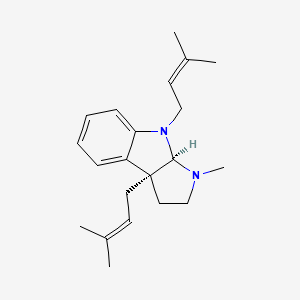
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1S,2S)-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B10838068.png)
